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Compound of Interest

Compound Name: 1,2-Bis(o-aminophenoxy)ethane

Cat. No.: B014864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile chemical intermediate, 1,2-Bis(o-aminophenoxy)ethane. Due to the limited
availability of directly published complete spectra for this specific molecule, this document
presents a combination of reported data and predicted values derived from the analysis of
structurally analogous compounds, namely 1,2-diphenoxyethane and o-aminophenol. This
approach offers a robust framework for the identification and characterization of 1,2-Bis(o-
aminophenoxy)ethane in a research and development setting.

Data Presentation

The following tables summarize the key spectroscopic data for 1,2-Bis(o-
aminophenoxy)ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

6.6 - 6.9 multiplet

8H

Ar-H

A complex
multiplet is
expected for the

aromatic protons.

4.35 singlet

4H

O-CH2-CH2-O

A singlet is
reported for the
chemically
equivalent
ethylene bridge
protons.[1]

3.40 broad singlet

4H

NH:2

The broadness
of the signal is
characteristic of
amine protons
and is
exchangeable
with D20.[1]

13C NMR Data (Predicted)
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Chemical Shift (6) ppm Assignment Notes

Aromatic carbon attached to
~145 C-0

oxygen.

Aromatic carbon attached to
~137 C-NH:z )

the amino group.
~120 Ar-CH Aromatic methine carbons.
~117 Ar-CH Aromatic methine carbons.
~115 Ar-CH Aromatic methine carbons.
~115 Ar-CH Aromatic methine carbons.
~68 O-CH:z Ethylene bridge carbons.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~—2)

Intensity

Assignment

3450 - 3250

Strong, Broad

N-H stretch (asymmetric and

symmetric)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (aliphatic)
1620 - 1580 Strong C=C stretch (aromatic ring)
1520 - 1480 Strong N-H bend
1250 - 1200 Strong C-O stretch (aryl ether)
170 - 730 Strong C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

244 Moderate [M]* (Molecular lon)
122 High [H2N-CeHa-O-CHa]*
108 High [H2N-CsHa-O]*

92 Moderate [CeHaNH2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring *H and 3C NMR spectra of solid organic compounds is as

follows:

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-ds) in a clean, dry 5 mm NMR tube.[2]
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
small plug of glass wool in a Pasteur pipette into the NMR tube.

Instrument Setup:
o Place the NMR tube in a spinner and insert it into the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers,
an automated shimming routine is sufficient.

'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters for a 300-500 MHz spectrometer include a 30-45° pulse angle, a
spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
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o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio,
typically ranging from 8 to 64 scans.

13C NMR Acquisition:
o Acquire a standard one-dimensional carbon spectrum with proton decoupling.
o For 3C NMR, a larger sample quantity (50-100 mg) may be necessary.[2]

o Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a
relaxation delay of 2-5 seconds.

o A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a
good quality spectrum.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the
residual solvent peak as a secondary reference or an internal standard like tetramethylsilane
(TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are

commonly used.[3][4]

ATR-FTIR Method:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32
scans at a resolution of 4 cm~1 are sufficient.
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o Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,
isopropanol or ethanol) and a soft cloth.

KBr Pellet Method:

o Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is
obtained.[4]

o Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to
form a transparent or translucent pellet.

e Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer
and acquire the spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a common method for the mass spectrometric analysis of volatile and
thermally stable organic compounds.

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high
vacuum, causing ionization and fragmentation of the molecule.

o Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Mandatory Visualization
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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